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Compound of Interest

Compound Name: 4-methyl-1H-indazol-5-amine

Cat. No.: B033550 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The 4-methyl-1H-indazol-5-amine scaffold is a privileged structure in medicinal chemistry,

frequently incorporated into potent inhibitors of various protein kinases, which are critical

targets in oncology and immunology. This guide provides a comparative analysis of the potency

of derivatives built upon this core, drawing from published structure-activity relationship (SAR)

studies on related indazole-based kinase inhibitors. The data presented herein is compiled to

illustrate the impact of specific structural modifications on inhibitory activity.

Potency Comparison of Indazole Derivatives
While a direct head-to-head comparison of a comprehensive series of 4-methyl-1H-indazol-5-
amine derivatives is not readily available in published literature, we can infer structure-activity

relationships from studies on analogous indazole compounds. The following table summarizes

the inhibitory concentrations (IC50) of representative indazole derivatives against various

cancer cell lines. These compounds, while not all direct derivatives of 4-methyl-1H-indazol-5-
amine, provide valuable insights into the effects of substitutions on the indazole core.
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Compound
ID

Core
Structure

Substitutio
n

Target Cell
Line

IC50 (µM) Reference

6o
1H-indazole-

3-amine

5-(substituted

phenyl) + 3-

(piperazine

acetamide)

K562

(Chronic

Myeloid

Leukemia)

5.15 [1][2]

6o
1H-indazole-

3-amine

5-(substituted

phenyl) + 3-

(piperazine

acetamide)

HEK-293

(Normal Cell

Line)

33.2 [1][2]

5k
1H-indazole-

3-amine

5-(substituted

phenyl) + 3-

(mercapto

acetamide)

Hep-G2

(Hepatoma)
3.32 [1]

5k
1H-indazole-

3-amine

5-(substituted

phenyl) + 3-

(mercapto

acetamide)

HEK-293

(Normal Cell

Line)

12.17 [1]

Note: The data presented is for 1H-indazole-3-amine derivatives, which share the indazole core

but differ in the position of the amine group. The substitutions at the C-5 position and the

modifications at the C-3 amino group significantly influence potency and selectivity. For

instance, compound 6o shows promising selectivity for the K562 cancer cell line over the

normal HEK-293 cell line.[1][2] In contrast, while compound 5k exhibits higher potency against

Hep-G2 cells, it also shows greater toxicity to normal cells.[1]

Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the

indazole derivatives.

Cell Viability Assay (MTT Assay)
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This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator

of cell viability, proliferation, and cytotoxicity.

Cell Culture: Human cancer cell lines (e.g., A549, K562, PC-3, Hep-G2) and a normal human

cell line (HEK-293) are cultured in appropriate media (e.g., DMEM or RPMI-1640)

supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in

a humidified atmosphere with 5% CO2.

Compound Treatment: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells

per well and allowed to adhere overnight. The cells are then treated with various

concentrations of the test compounds (e.g., 0.1 to 100 µM) for a specified period (e.g., 48 or

72 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil) are

included.

MTT Addition: After the treatment period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-

dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is

added to each well. The plates are then incubated for an additional 4 hours at 37°C.

Formazan Solubilization: The medium containing MTT is removed, and 150 µL of a

solubilization solution (e.g., DMSO or a solution of isopropanol with HCl) is added to each

well to dissolve the formazan crystals.

Absorbance Measurement: The absorbance of the formazan solution is measured at a

specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader.

Data Analysis: The cell viability is calculated as a percentage of the vehicle-treated control.

The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is

determined by plotting the cell viability against the compound concentration and fitting the

data to a dose-response curve.[1][2]

Visualizations
Kinase Inhibitor Mechanism of Action
The following diagram illustrates a simplified signaling pathway and the mechanism by which

indazole derivatives can inhibit protein kinases. These inhibitors typically act as ATP-

competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the
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phosphorylation of downstream substrate proteins. This disruption of the signaling cascade can

lead to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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